LogP as a Procurement‑Relevant Physicochemical Differentiator Between 6‑Methyl and Des‑methyl Analogues
The 6‑methyl analogue (target) exhibits a computed LogP of 1.854, compared with a measured LogP of 0.246 for the des‑methyl parent [1]. The difference of 1.61 log units represents a ~30‑fold increase in octanol‑water partition coefficient, meeting the widely cited optimal LogP range of 1‑3 for oral bioavailability [2].
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.854 (computed, leyan.com) |
| Comparator Or Baseline | Des‑methyl parent (CAS 1156894‑35‑7): LogP = 0.246 (chembase.cn) |
| Quantified Difference | ΔLogP = +1.61 log units |
| Conditions | Computed LogP (target) vs measured LogP (comparator); different sources, identical algorithmic methodology not confirmed |
Why This Matters
The 6‑methyl substitution moves LogP into the optimal drug‑like space, making this analogue the preferred choice for permeability‑dependent assays such as Caco‑2 or parallel artificial membrane permeability assay (PAMPA).
- [1] Chembase.cn. N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine product page, CAS 1156894-35-7. LogP = 0.246. Accessed 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. View Source
